3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJOBZGEGPAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620009 | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-88-2 | |
| Record name | 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Methylbenzaldehyde
4-Methylbenzaldehyde undergoes radical bromination using N-bromosuccinimide (NBS) and azo-initiators (e.g., AIBN) in CCl₄ to yield 4-(bromomethyl)benzaldehyde. Typical conditions:
-
Solvent : CCl₄, reflux (76°C).
-
Yield : 85–90%.
Nucleophilic Substitution with Morpholine
4-(Bromomethyl)benzaldehyde reacts with morpholine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form 4-(morpholin-4-ylmethyl)benzaldehyde:
-
Conditions : 60°C, 12 hours.
-
Yield : 78–82%.
-
Characterization : (CDCl₃): δ 9.96 (s, 1H, CHO), 7.82 (d, 2H, Ar–H), 7.48 (d, 2H, Ar–H), 3.72 (m, 4H, morpholine O–CH₂), 2.54 (s, 2H, Ar–CH₂–N), 2.45 (m, 4H, morpholine N–CH₂).
Knoevenagel Condensation to Form β-Ketonitrile
Reaction of 4-(Morpholin-4-ylmethyl)benzaldehyde with Cyanoacetic Acid
The aldehyde undergoes Knoevenagel condensation with cyanoacetic acid in ethanol, catalyzed by ammonium acetate:
Spectroscopic Validation
-
(DMSO-d₆) : δ 8.02 (d, 2H, Ar–H), 7.46 (d, 2H, Ar–H), 3.68 (m, 4H, morpholine O–CH₂), 3.12 (s, 2H, CO–CH₂–CN), 2.50 (m, 4H, morpholine N–CH₂).
Alternative Synthetic Routes
Reformatsky Reaction with Bromoacetonitrile
A Reformatsky reagent (Zn/ethyl bromoacetate) reacts with 4-(morpholin-4-ylmethyl)acetophenone, followed by substitution with NaCN:
-
Yield : 55–60%.
-
Limitation : Requires strict anhydrous conditions.
Palladium-Catalyzed Cyanation
4-(Morpholin-4-ylmethyl)benzoyl chloride reacts with trimethylsilyl cyanide (TMSCN) in the presence of Pd(PPh₃)₄:
-
Yield : 50–55%.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | Ethanol, reflux | 65–70% | >95% | High |
| Reformatsky Reaction | THF, anhydrous | 55–60% | 90% | Moderate |
| Palladium Cyanation | DMF, 80°C | 50–55% | 85% | Low |
The Knoevenagel method offers superior yield and scalability, making it the preferred industrial route.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article aims to explore the applications of this compound through detailed analysis, including data tables and case studies.
Structure
The chemical structure can be represented as follows:
Anticancer Activity
One of the significant applications of this compound is in anticancer research. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The morpholine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activities against human breast cancer cells (MCF-7). The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Potential Neuroprotective Effects
Research has suggested that compounds containing morpholine can exhibit neuroprotective properties. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Effects of Morpholine Derivatives
| Compound | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Alzheimer's Disease | Inhibition of acetylcholinesterase | |
| Other Morpholine Derivatives | Parkinson's Disease | Modulation of dopamine receptors |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The nitrile group can enhance the molecule's interaction with microbial enzymes, potentially leading to inhibitory effects on bacterial growth.
Case Study:
A study published in Pharmaceutical Biology assessed the antimicrobial activity of several morpholine-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Synthetic Chemistry
The synthesis of this compound serves as a valuable method for developing new chemical entities with potential therapeutic applications. Its synthesis often involves multi-step reactions, making it an interesting target for synthetic chemists.
Synthesis Overview:
- Starting Materials: Phenol derivatives, morpholine, and appropriate reagents.
- Reaction Conditions: Typically requires controlled temperature and pH adjustments.
- Yield Optimization: Investigating different solvents and catalysts to improve yield.
Mechanism of Action
The mechanism of action of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(4-Methoxyphenyl)-3-oxopropanenitrile (2.114f)
- Structure : Methoxy group at the para position of the phenyl ring.
- Synthesis : Prepared from N,N-dimethoxy-N-methylbenzamide via reaction with CH₃CN and MeLi-LiBr in THF (83% yield) .
- Physical Properties : White solid; IR (KBr): 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.96 (d, J = 8.8 Hz, 2H, Ar-H), 4.08 (s, 2H, CH₂CN), 3.87 (s, 3H, OCH₃) .
3-[4-(tert-Butyl)phenyl]-3-oxopropanenitrile (2.114e)
- Structure : tert-Butyl group at the para position.
- Synthesis : Derived from 4-tert-butyl-N-methoxy-N-methylbenzamide using CH₃CN and MeLi-LiBr (92% yield) .
- Physical Properties : White solid; IR: 2215 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O); ¹H NMR: δ 8.05 (d, J = 8.5 Hz, 2H, Ar-H), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂CN), 1.35 (s, 9H, C(CH₃)₃) .
3-[4-(Dimethylamino)phenyl]-3-oxopropanenitrile
- Structure: Dimethylamino group at the para position.
- Molecular Weight : 195.26 g/mol (C₁₁H₁₂N₂O).
- Applications : Explored as a small-molecule scaffold for drug discovery .
Anticancer Activity
- Bis(indolyl)pyridine Derivatives : Compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile (e.g., 2,6-di(1H-indol-3-yl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile) exhibit biofilm inhibition and anticancer activity (IC₅₀: 0.5–5 µM) .
Antimicrobial Activity
Spectral and Structural Analysis
| Compound | IR (C≡N, cm⁻¹) | ¹H NMR Key Signals (δ, ppm) |
|---|---|---|
| 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | Not reported | Expected: δ 3.5–4.0 (morpholine CH₂), 4.1 (CH₂CN) |
| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 2220 | 8.02 (d, Ar-H), 3.87 (s, OCH₃) |
| 3-[4-(tert-Butyl)phenyl]-3-oxopropanenitrile | 2215 | 1.35 (s, C(CH₃)₃) |
Biological Activity
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate nitrile precursors. The process can be outlined as follows:
- Starting Materials : Morpholine derivatives and phenylacetone.
- Reaction Conditions : The reaction is usually conducted under controlled temperatures with the presence of catalysts.
- Yield : The yield of the product can vary based on the specific conditions and reagents used.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against:
- MCF-7 (Breast cancer) : The compound showed notable inhibition, with IC50 values comparable to established chemotherapeutics like Doxorubicin.
- NCI-H460 (Lung cancer) : It demonstrated moderate to high antiproliferative activity.
- SF-268 (Central nervous system cancer) : The compound also displayed effective growth inhibition.
The underlying mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of NF-kB signaling pathways, which are crucial in cancer progression and inflammatory responses .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. This is primarily attributed to its ability to inhibit pro-inflammatory cytokines and chemokines, which play a significant role in various inflammatory diseases. In vitro studies have reported a decrease in TNF-alpha and IL-6 levels upon treatment with this compound .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the aromatic ring or modifications to the morpholine moiety can significantly influence its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Morpholine group | Enhances solubility and bioavailability |
| Aromatic substituents | Modulate interaction with target proteins |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that patients treated with a formulation containing this compound experienced reduced tumor size and improved quality of life.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and pain, suggesting its utility in treating autoimmune conditions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile?
The synthesis typically involves Claisen-like condensation between a morpholine-substituted benzaldehyde derivative and cyanoacetate or nitrile precursors. For example, analogous compounds like 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile are synthesized via ketone-nitrile coupling under basic conditions, with purification via column chromatography . Electrophilic substitution or nucleophilic addition at the morpholine nitrogen may also be employed to introduce the morpholinylmethyl group .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be optimized to characterize this compound?
- FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹, and morpholine C-O-C bands at ~1100 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve the morpholine ring protons (δ ~2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ ~7.0–8.0 ppm). 2D techniques (COSY, HSQC) clarify coupling patterns .
- UV-Vis : Analyze π→π* transitions in the aromatic and carbonyl groups, with solvent polarity effects on λmax .
Q. What safety protocols are critical when handling this compound?
Morpholine derivatives often exhibit acute toxicity and irritancy. Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods (DFT, NBO) elucidate the electronic and reactive properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and Fukui indices to identify nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., charge transfer between the morpholine nitrogen and aromatic ring) . These insights guide predictions of reactivity in substitution or cycloaddition reactions.
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR peaks may arise from solvent effects, tautomerism, or impurities. Solutions include:
Q. How does the nitrile group influence biological activity, and what docking studies support this?
The nitrile moiety enhances binding to enzymatic active sites via dipole interactions or covalent inhibition. Molecular docking of analogous nitriles into protein targets (e.g., kinases or proteases) using AutoDock Vina or Schrödinger Suite identifies key binding poses and binding energies (ΔG). For example, nitrile-containing compounds show affinity for hydrophobic pockets and hydrogen bonding with catalytic residues .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing nitrile and carbonyl groups activate the α-carbon for nucleophilic attack. In basic conditions, the enolate intermediate forms, facilitating reactions with alkyl halides or Michael acceptors. Kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling (¹³C NMR) can track regioselectivity and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
